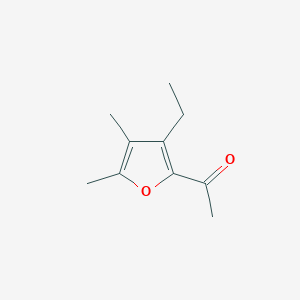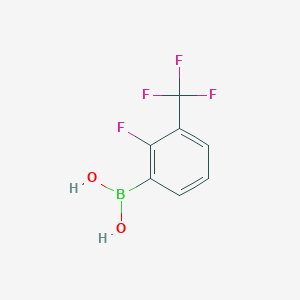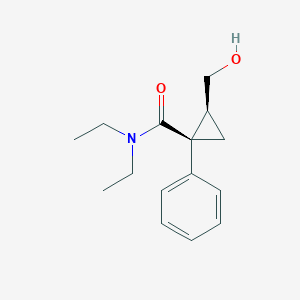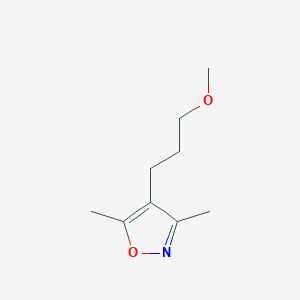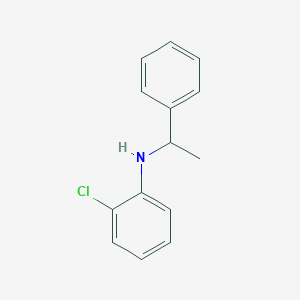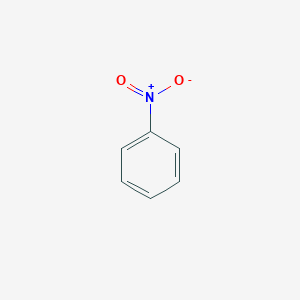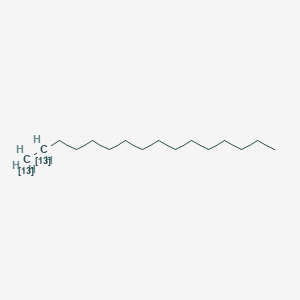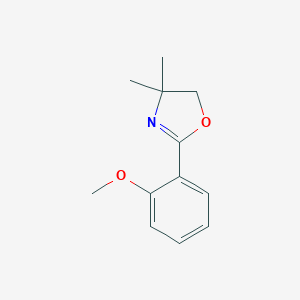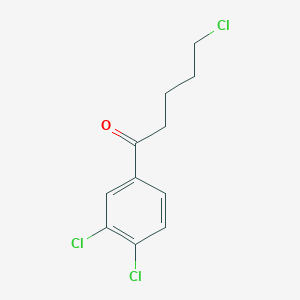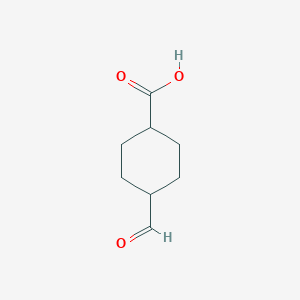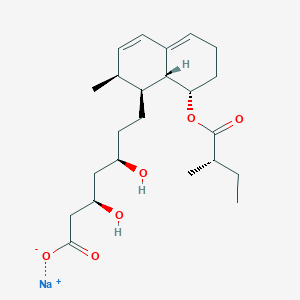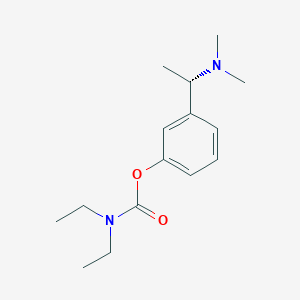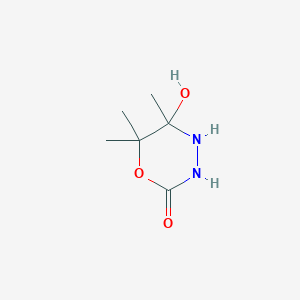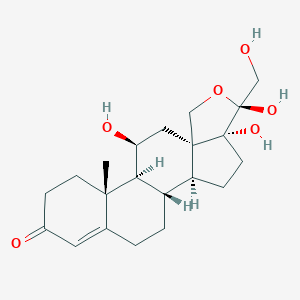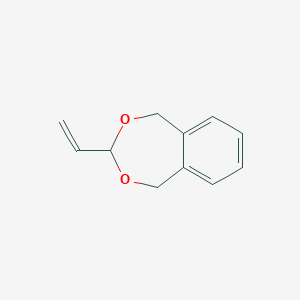
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine, also known as 3-VDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 3-VDB is a bicyclic compound that contains a vinyl group and a benzodioxepine ring system. The unique structure of 3-VDB makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.
作用機序
The exact mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine can induce apoptosis (cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine are complex and depend on the specific cell type and disease state being studied. In cancer cells, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it can inhibit the production of inflammatory mediators. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to modulate the activity of several signaling pathways involved in cell growth and differentiation.
実験室実験の利点と制限
One of the major advantages of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its challenging synthesis process, which can limit its availability and increase the cost of experiments.
将来の方向性
There are several future directions for the study of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. One potential area of research is the development of new synthetic methods for 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine and to identify its specific targets in cancer cells and immune cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine as a potential therapeutic agent for cancer and inflammatory diseases.
合成法
The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine involves a multi-step process that starts with the reaction of 2,4-dihydroxybenzaldehyde with vinyl magnesium bromide. The resulting product is then subjected to a series of chemical reactions, including acid-catalyzed cyclization, reduction, and deprotection, to yield 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is a challenging process that requires careful optimization of reaction conditions and purification techniques to obtain a pure product.
科学的研究の応用
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been studied extensively for its potential applications in medicinal chemistry. Several studies have demonstrated that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
142169-23-1 |
|---|---|
製品名 |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
3-ethenyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C11H12O2/c1-2-11-12-7-9-5-3-4-6-10(9)8-13-11/h2-6,11H,1,7-8H2 |
InChIキー |
PQAODJNNLDUKSA-UHFFFAOYSA-N |
SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
正規SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
同義語 |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



